molecular formula C22H29N5O2S B2695595 N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide CAS No. 1189907-58-1

N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide

Cat. No.: B2695595
CAS No.: 1189907-58-1
M. Wt: 427.57
InChI Key: IRNFAWSFKRPAEJ-UHFFFAOYSA-N
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Description

N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a complex organic compound with diverse applications in scientific research. This compound’s structure includes a benzoylamino group, a benzoyl group, and a prolinamide moiety, making it a valuable subject for studying its unique properties and potential contributions to various fields.

Scientific Research Applications

N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of benzoylamino and benzoyl intermediates, followed by their coupling with prolinamide derivatives under controlled conditions. Common reagents used in these reactions include benzoyl chloride, proline derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide: shares similarities with other benzoylamino and prolinamide derivatives.

    N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-1-[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-3-23-22(29)18-8-10-27(11-9-18)19-12-21(26-15-25-19)30-14-20(28)24-13-17-6-4-16(2)5-7-17/h4-7,12,15,18H,3,8-11,13-14H2,1-2H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNFAWSFKRPAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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